2-(2-Pyridinyloxy)-1-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yloxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7(6-10)11-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMSWYULCWBKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Pyridinyloxy 1 Propanol and Analogues
Alkylation Strategies for the Construction of the 2-Pyridinyloxy Ether Linkage
The formation of the ether bond between the pyridine (B92270) ring and the propanol (B110389) moiety is a critical step in the synthesis of 2-(2-pyridinyloxy)-1-propanol. Alkylation strategies are commonly employed to achieve this linkage, with a focus on controlling the regioselectivity of the reaction.
Regioselective Etherification of Hydroxypyridines with Epoxides
The reaction between a hydroxypyridine and an epoxide, such as propylene (B89431) oxide, is a direct method for forming the this compound structure. The regioselectivity of this reaction is paramount, as the nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. The reaction of 2-hydroxypyridine (B17775) with an epoxide can lead to the formation of N- and O-functionalized products. researchgate.net The desired product, this compound, results from the attack of the pyridinolate oxygen at the less hindered carbon of the epoxide.
The regioselective ring-opening of epoxides with various nucleophiles, including alcohols and phenols, is a well-established synthetic transformation. researchgate.netorganic-chemistry.org In the context of synthesizing this compound, the reaction is typically carried out under basic conditions to deprotonate the 2-hydroxypyridine, forming the more nucleophilic pyridinolate anion. The choice of solvent and reaction temperature can also influence the regioselectivity of the epoxide ring-opening.
Catalytic Enhancements in Alkylation Reactions (e.g., Lewis Acid Catalysis)
To improve the efficiency and regioselectivity of the alkylation reaction, various catalysts have been investigated. Lewis acids, in particular, have shown promise in activating the epoxide ring towards nucleophilic attack. mdpi.com The coordination of a Lewis acid to the oxygen atom of the epoxide makes the carbon atoms more electrophilic, facilitating the ring-opening by the hydroxypyridine.
Several Lewis acids, including metal triflates like aluminum triflate, have been effectively used to catalyze the ring-opening of epoxides with nucleophiles. researchgate.netepfl.ch The use of a catalyst can often allow for milder reaction conditions and can enhance the regioselectivity of the reaction, favoring the formation of the desired isomer. For instance, Co(III)-porphyrin complexes have been demonstrated as highly active and regioselective catalysts for the ring-opening of terminal epoxides with alcohols and phenols, achieving greater than 99% regioselectivity in many cases. researchgate.net The development of efficient catalysts is crucial for the industrial-scale synthesis of this compound and its analogues.
Stereoselective Synthesis of this compound
The biological activity of many chiral molecules is often associated with a specific enantiomer. tcichemicals.com Therefore, the stereoselective synthesis of this compound is of significant importance to obtain the enantiomerically pure compound. Several strategies have been developed to achieve this, including chiral resolution, asymmetric catalysis, and enzymatic approaches.
Chiral Resolution Techniques for Enantiomer Separation
Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique typically involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. tcichemicals.comwikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization. wikipedia.orgyork.ac.uk
Once the diastereomers are separated, the chiral resolving agent is removed to yield the pure enantiomers of the alcohol. wikipedia.org Common resolving agents for alcohols include chiral acids like tartaric acid derivatives. wikipedia.orgnih.gov For example, the resolution of racemic alcohols has been achieved by forming diastereomeric salts with optically active acids, which can then be separated by filtration. wikipedia.org While effective, a major drawback of chiral resolution is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.orgyork.ac.uk
| Resolving Agent | Target Functional Group | Separation Method |
|---|---|---|
| Tartaric Acid Derivatives | Amines, Alcohols | Crystallization of Diastereomeric Salts |
| (S)-Mandelic Acid | Alcohols | Crystallization of Diastereomeric Salts |
| Brucine | Acids | Crystallization of Diastereomeric Salts |
| (+)-Cinchotoxine | Acids | Crystallization of Diastereomeric Salts |
Asymmetric Catalysis in the Formation of the Chiral Alcohol Center
Asymmetric catalysis offers a more efficient approach to obtaining enantiomerically pure compounds by directly synthesizing the desired enantiomer, thus avoiding the 50% yield limitation of classical resolution. york.ac.ukccnu.edu.cn This strategy involves the use of a chiral catalyst to control the stereochemistry of the reaction that forms the chiral center.
In the synthesis of this compound, asymmetric reduction of a precursor ketone, 2-(2-pyridinyloxy)acetone, is a key strategy. Chiral catalysts, often based on transition metals complexed with chiral ligands, can stereoselectively deliver a hydride to the ketone, leading to the formation of one enantiomer of the alcohol in excess. For instance, visible light-induced asymmetric catalysis has emerged as a powerful tool for synthesizing chiral compounds. ccnu.edu.cn The combination of photocatalysis with asymmetric transition metal catalysis has been used to construct valuable chiral molecules. ccnu.edu.cn
| Reaction Type | Catalyst Type | Precursor | Product |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Ketone | Chiral Alcohol |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Iridium Complexes | Ketone | Chiral Alcohol |
| Asymmetric Hydrosilylation | Chiral Titanium or Rhodium Complexes | Ketone | Chiral Alcohol |
Enzymatic Approaches for Chiral Propanol Derivatives
Enzymes are highly efficient and selective biocatalysts that can be used to produce enantiomerically pure compounds under mild reaction conditions. researchgate.netunipd.it For the synthesis of chiral propanol derivatives, lipases are commonly used for the kinetic resolution of racemic alcohols. mdpi.comrsc.org
In a typical enzymatic kinetic resolution, a lipase (B570770) is used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. unipd.itmdpi.com The acylated and unreacted enantiomers can then be easily separated. This method has been successfully applied to the resolution of various chiral alcohols, including derivatives of propanol, with high enantioselectivity. researchgate.netmdpi.com For example, lipase-catalyzed transesterification has been used to obtain the (R)-alcohol intermediate for the synthesis of other pharmaceutical compounds. researchgate.net Furthermore, enzymes like ketoreductases can be employed for the asymmetric reduction of prochiral ketones to produce enantiomerically pure alcohols. nih.gov
Multi-Step Reaction Sequences in the Synthesis of Related Pyridyl-Propanol Compounds
The synthesis of pyridyl-propanol compounds, which are structurally related to this compound, typically involves a series of carefully planned reaction steps. A common strategy is the creation of an ether linkage, followed by the introduction or modification of the propanol side chain. The synthesis of propranolol, a well-known beta-blocker with a similar ether-alcohol structure, provides a relevant parallel for understanding these sequences. youtube.com
A general synthetic pathway can be conceptualized by working backward from the target molecule, a method known as retrosynthetic analysis. youtube.com For a pyridyl-propanol compound, a key disconnection would be at the ether oxygen, suggesting a Williamson ether synthesis as a potential final step. This involves the reaction of a pyridinol (or a substituted variant) with a propanol derivative bearing a suitable leaving group.
One plausible multi-step sequence begins with the alkylation of a pyridinol. The pyridinol is first deprotonated with a base to form a more nucleophilic pyridinoxide anion. youtube.com This anion then reacts with an appropriate three-carbon electrophile, such as an allyl halide (e.g., allyl bromide), via an SN2 reaction to form an allyl pyridyl ether. youtube.com
The next phase of the synthesis focuses on converting the allyl group into the desired propanol moiety. This can be achieved through a two-step process:
Epoxidation: The alkene of the allyl group is converted into an epoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com This reaction creates a reactive three-membered ring.
Epoxide Opening: The epoxide is then opened by a nucleophile. To obtain the 1-propanol (B7761284) structure, a hydride source could be used. Alternatively, if the target is an amino-propanol derivative, as is common for many related pharmaceutical compounds, an amine is used to open the epoxide ring. youtube.com This ring-opening is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide. youtube.com
This sequence highlights the importance of controlling reaction conditions to ensure the desired outcome at each stage of the synthesis. youtube.com The choice of reagents and the order of reactions are critical for achieving high yields and minimizing side products. libretexts.org
Utilization of Protecting Groups and Deprotection Strategies in Pyridinyloxy-Propanol Synthesis
In the synthesis of complex molecules like pyridinyloxy-propanols, functional groups that are not involved in a particular reaction step may interfere, leading to unwanted side reactions and lower yields. bham.ac.uk To prevent this, a common strategy is the temporary "masking" of the reactive site with a protecting group. organic-chemistry.orgpressbooks.pub The hydroxyl group of the propanol moiety is particularly susceptible to undesired reactions, as it is acidic and its oxygen atom is nucleophilic. bham.ac.uk
A suitable protecting group must meet several criteria: it should be easy to introduce in high yield, stable under the conditions of subsequent reaction steps, and readily removable in high yield without affecting the rest of the molecule. pressbooks.pub
Common Protecting Groups for Alcohols:
For the hydroxyl group in pyridinyloxy-propanol synthesis, several protecting groups are commonly employed. The choice depends on the specific reaction conditions that the protected molecule needs to endure.
Silyl (B83357) Ethers: These are among the most widely used protecting groups for alcohols due to their ease of formation, stability under many conditions, and selective removal. masterorganicchemistry.com The stability of silyl ethers varies depending on the steric bulk of the substituents on the silicon atom. highfine.com
tert-Butyldimethylsilyl (TBDMS or TBS): This group is robust and withstands a wide range of non-acidic and non-fluoride conditions. It is typically introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.
Trimethylsilyl (TMS): This group is much more labile and is used for temporary protection as it is easily cleaved during workup. highfine.com
Benzyl (B1604629) Ethers (Bn): The benzyl group is a very stable protecting group, tolerant of strongly basic and acidic conditions, as well as many oxidizing and reducing agents. It is introduced using benzyl bromide (BnBr) and a base. A key advantage is its removal by catalytic hydrogenation (e.g., using H2 gas and a palladium-on-carbon catalyst, Pd/C), a mild method that often does not affect other functional groups. univpancasila.ac.id
p-Methoxybenzyl (PMB) Ethers: Similar to benzyl ethers, PMB ethers offer robust protection. However, they can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which allows for selective deprotection in the presence of a benzyl ether. highfine.com
Deprotection Strategies:
The removal of the protecting group is a critical final step in the synthetic sequence. The conditions for deprotection must be chosen carefully to avoid degrading the target molecule. numberanalytics.com
Cleavage of Silyl Ethers: The most common method for removing silyl ethers, particularly TBDMS, is through the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comhighfine.com The high strength of the silicon-fluorine bond drives this reaction. masterorganicchemistry.com Acidic conditions can also be used, but fluoride-based methods are often preferred for their mildness.
Cleavage of Benzyl Ethers: As mentioned, catalytic hydrogenation is the standard method for benzyl group removal. univpancasila.ac.id This process is generally clean and high-yielding.
The strategic use of these protecting and deprotection steps, a concept known as an orthogonal strategy, allows for the selective manipulation of different functional groups within the same molecule. organic-chemistry.org For instance, one could use a silyl ether to protect an alcohol while a different part of the molecule undergoes a reaction that is incompatible with a free hydroxyl group. Once that step is complete, the silyl ether can be selectively removed to reveal the original alcohol. masterorganicchemistry.com
Below are interactive tables summarizing the protecting groups and their deprotection conditions.
Table 1: Common Protecting Groups for Alcohols in Synthesis
| Protecting Group | Abbreviation | Typical Reagents for Protection | Stability |
|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMS-Cl, Imidazole, DMF | Stable to base, mild acid, many redox reagents |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH | Stable to acid, base, many redox reagents |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | Stable to base, mild acid, many redox reagents |
Table 2: Deprotection Strategies for Alcohol Protecting Groups
| Protecting Group | Reagents for Deprotection | Conditions |
|---|---|---|
| TBDMS, TBS | Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature |
| Acetic Acid (AcOH) | THF/H₂O | |
| Benzyl (Bn) | H₂, Pd/C | Methanol or Ethanol, Room Temperature |
| p-Methoxybenzyl (PMB) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O |
Theoretical and Computational Investigations of 2 2 Pyridinyloxy 1 Propanol
Quantum Chemical Analysis of Molecular Structure and Conformation
Quantum chemical methods are instrumental in elucidating the fundamental electronic structure, stability, and conformational preferences of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, charge distributions, and the nature of chemical bonds.
Density Functional Theory (DFT) Studies on Electronic Distribution and Bonding
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For a molecule like 2-(2-Pyridinyloxy)-1-propanol, DFT calculations can reveal crucial details about its electron density distribution, orbital interactions, and the nature of the ether linkage between the pyridine (B92270) ring and the propanol (B110389) group.
Studies on analogous pyridine-ether systems demonstrate the utility of DFT. For instance, investigations into pyridine-amide ligands with ether functionality use DFT to rationalize their electronic structure and the origin of electronic transitions. researchgate.net DFT calculations, often at the B3LYP level of theory, can optimize the molecule's geometry, revealing bond lengths, bond angles, and dihedral angles that dictate its preferred conformation. ijcce.ac.irasianpubs.org Analysis of the molecular electrostatic potential (MEP) map helps identify electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack. ijcce.ac.ir
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔEgap) calculated by DFT provides a measure of the molecule's kinetic stability and reactivity. ijcce.ac.ir For the pyridinyloxy scaffold, the distribution of these orbitals would show the localization of electron density, with the HOMO likely having significant contributions from the pyridine ring and the ether oxygen, while the LUMO would be centered on the aromatic system. Natural Bond Orbital (NBO) analysis further refines this picture by describing the delocalization of electron density and hyperconjugative interactions that contribute to the molecule's stability. ijcce.ac.ir
A DFT study on a photoinduced rearrangement of a 2-(pyridin-2-yloxy)benzaldehyde, a related pyridyl ether, highlights the importance of the pyridine nitrogen. acs.org The electronic structure and subsequent reactivity were found to be highly dependent on whether the pyridine nitrogen was protonated, which significantly alters the electron distribution across the entire molecule. acs.org
Table 1: Representative DFT-Calculated Properties for Pyridyl-Ether Analogs
| Property | Description | Typical Findings from Analogous Systems |
| Optimized Geometry | Predicts the most stable 3D arrangement of atoms (bond lengths, angles). | Reveals potential non-planar conformations and distortions from ideal geometries. ijcce.ac.ir |
| MEP Map | Visualizes electrostatic potential on the electron density surface. | Identifies nucleophilic (negative) and electrophilic (positive) sites. ijcce.ac.ir |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. ijcce.ac.ir |
| NBO Analysis | Analyzes charge delocalization and donor-acceptor (hyperconjugative) interactions. | Quantifies the stability gained from electron delocalization between the pyridine ring and the ether linkage. ijcce.ac.ir |
Ab Initio Calculations for Tautomeric Equilibria and Isomer Stability (e.g., 2-hydroxypyridine (B17775)/2(1H)-pyridinone systems)
The pyridinyloxy moiety in this compound is structurally related to 2-hydroxypyridine, which exists in a well-studied tautomeric equilibrium with 2(1H)-pyridinone. stackexchange.com The stability of the pyridinyloxy linkage is intrinsically connected to the energetic preference of the oxygen-substituted pyridine ring. Ab initio calculations, which are based on first principles without empirical parameters, are crucial for accurately determining the relative energies of these tautomers.
Numerous high-level theoretical studies, including coupled-cluster and post-Hartree-Fock methods, have been performed on the 2-hydroxypyridine/2(1H)-pyridinone system. rsc.org In the gas phase, calculations have consistently shown a complex balance of factors determining which tautomer is more stable. While early studies were challenged by the small energy difference, a consensus has emerged from higher-level calculations. For instance, coupled-cluster calculations estimated a 0 K total energy difference of 3.5 kcal/mol in favor of the hydroxy form. However, experimental and other theoretical studies have shown that the energy difference is very small, often within 1-3 kcal/mol, with some methods predicting the pyridone form to be slightly more stable. researchgate.net
This tautomeric preference is highly sensitive to the environment. The pyridone form is significantly more polar and is therefore stabilized to a greater extent by polar solvents. The stability of the 2-pyridinyloxy ether linkage in the title compound is thus reinforced, as the ether formation effectively "locks" the molecule in the "hydroxy" tautomeric form by replacing the hydroxyl proton with the propanol group. The computational data on the tautomeric equilibrium provides a fundamental basis for understanding the electronic character and stability of the C-O bond on the pyridine ring.
Table 2: Theoretical Gas-Phase Energy Differences (ΔE) for 2-Hydroxypyridine vs. 2(1H)-Pyridinone
| Computational Method | ΔE (kcal/mol) (Positive value favors pyridinone) | Reference |
| Coupled-Cluster (with triple excitations) | -3.5 | |
| Ab initio (various levels) | -0.3 to +1.0 | researchgate.net |
| Complete-Active-Space SCF | Suggests photo-induced transfer occurs via dissociation/association | stackexchange.com |
Mechanistic Studies of Reactions Involving the Pyridinyloxy-Propanol Scaffold
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient intermediates and high-energy transition states that are difficult to observe experimentally.
Computational Elucidation of Etherification Reaction Mechanisms
The formation of the this compound scaffold typically occurs via a nucleophilic aromatic substitution (SNAr) reaction, where an alkoxide (from 1-propanol) attacks a 2-halopyridine (e.g., 2-fluoropyridine (B1216828) or 2-chloropyridine). This process is a variation of the classic Williamson ether synthesis. masterorganicchemistry.com
Computational studies using DFT have been pivotal in understanding the mechanism of SNAr reactions on pyridine rings. A key question addressed by these studies is whether the reaction proceeds through a stepwise mechanism involving a stable Meisenheimer complex intermediate or through a concerted mechanism where bond formation and bond breaking occur simultaneously. stackexchange.com
Recent theoretical work suggests that many SNAr reactions, particularly on nitrogen-containing heterocycles like 2-halopyridines, proceed in a concerted fashion. stackexchange.com DFT calculations can map the potential energy surface of the reaction, identifying the transition state structure. For a concerted pathway, the transition state would feature partial bonds between the incoming alkoxide oxygen and the pyridine C2 carbon, as well as a partial bond between the C2 carbon and the leaving halogen atom. stackexchange.com
Furthermore, computational studies can elucidate the role of the solvent and other additives. For the SNAr reaction of 2-bromopyridine (B144113) with a thiol, DFT calculations showed that water can act as both a solvent and a catalyst by forming hydrogen bonds with the pyridine nitrogen and the nucleophile, thereby stabilizing the transition state and lowering the activation energy. Similar effects would be expected for the reaction with an alcohol. The choice of solvent can also dramatically impact selectivity in related Williamson ether syntheses, an effect that can be rationalized through quantum mechanical calculations of transition state stabilization. rsc.org
Theoretical Examination of Degradation Pathways and Oxidative Transformations (drawing analogies from propanol derivatives)
Understanding the potential degradation pathways of this compound is crucial for assessing its environmental fate and stability. Theoretical studies can predict likely degradation routes, particularly oxidative transformations initiated by radicals like the hydroxyl radical (•OH) in atmospheric or biological systems.
Analogies drawn from computational studies on propanol and its derivatives provide a robust framework for these predictions. For example, a combined theoretical and experimental study on the OH-initiated degradation of 2-amino-2-methyl-1-propanol (B13486) showed that the reaction proceeds via hydrogen abstraction. ijcce.ac.irasianpubs.orgacs.org DFT calculations predicted that abstraction from the -CH2- group was the most favorable pathway (>70% branching ratio), followed by abstraction from the -NH2 and -CH3 groups. asianpubs.orgacs.org
Applying this analogy to this compound, the most likely sites for •OH attack would be the C-H bonds on the propanol backbone. The primary and secondary carbons of the propanol moiety are susceptible to hydrogen abstraction.
Abstraction from C1: Abstraction of a hydrogen atom from the -CH2OH group would lead to a primary radical. Subsequent reaction with O2 and further transformations could yield an aldehyde, which could then be oxidized to a carboxylic acid.
Abstraction from C2: Abstraction of the hydrogen from the secondary carbon (-CHO-) would form a more stable secondary radical. This could lead to the formation of a ketone, 2-(2-Pyridinyloxy)propan-1-one, and potentially cleavage of the C-C bond.
Studies on the photocatalytic degradation of 1-propanol (B7761284) have identified propionaldehyde (B47417) and acetaldehyde (B116499) as the main gaseous intermediates, supporting the predicted oxidation pathways. core.ac.uk Theoretical calculations can determine the activation barriers for these different abstraction pathways, predicting the major initial degradation products under specific oxidative conditions.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum chemistry excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. acs.org MD simulations model the molecule and its surrounding solvent as a system of interacting particles, governed by a classical force field.
For this compound, MD simulations can provide critical insights into its conformational dynamics and interactions with solvent molecules. The molecule possesses several rotatable bonds, including the C-O ether bonds and the C-C bond of the propanol side chain. MD simulations can explore the potential energy surface of these rotations, revealing the most populated conformations in a given solvent and the timescale of transitions between them. mdpi.com
Table 3: Applications of Molecular Dynamics Simulations for this compound
| Simulation Aspect | Information Gained | Relevance |
| Conformational Analysis | Identifies preferred dihedral angles and overall molecular shape in solution. | Determines the dominant 3D structures and their relative populations. mdpi.com |
| Solvent Structuring | Analyzes the arrangement of solvent molecules around the solute. | Reveals how the molecule organizes its local solvent environment through hydrogen bonding and other interactions. medscape.com |
| Hydrogen Bonding Dynamics | Calculates the number, lifetime, and geometry of hydrogen bonds (intramolecular and with solvent). | Quantifies the key interactions that stabilize specific conformations in protic solvents. |
| Free Energy Profiles | Calculates the free energy as a function of conformational coordinates (e.g., dihedral angles). | Provides a quantitative measure of conformational preferences and the energy barriers between different states. |
Catalytic Roles and Directing Group Functionality of the 2 Pyridinyloxy Moiety
The 2-Pyridinyloxy Group as a Removable Directing Group in Directed Synthesis
A critical advantage of the 2-pyridinyloxy moiety is its function as a removable directing group. acs.orgcam.ac.uk This allows for the targeted functionalization of a molecule at a specific position, after which the directing group can be cleaved to yield the desired product. acs.orgcam.ac.uk This strategy enhances synthetic efficiency by reducing the need for protecting groups and multiple steps. nih.gov
Palladium-Catalyzed C-H Functionalization Directed by 2-Pyridinyloxy
The 2-pyridinyloxy group has proven to be highly effective in directing palladium-catalyzed C-H functionalization reactions. nih.govrsc.org This approach allows for the direct conversion of inert C-H bonds into new carbon-carbon and carbon-heteroatom bonds. cam.ac.uknih.gov The nitrogen atom of the pyridine (B92270) ring coordinates to the palladium catalyst, bringing it in close proximity to a specific C-H bond, typically at the ortho position of a phenoxy group, facilitating its activation. nih.govacs.org
An example of this is the ortho-arylation of 2-phenoxypyridines, where the 2-pyridinyloxy group directs the palladium catalyst to introduce an aryl group at the ortho-position of the phenoxy ring. acs.org In a study, various 2-phenoxypyridines were successfully arylated with potassium aryltrifluoroborates in the presence of a palladium acetate (B1210297) catalyst. acs.org The directing group could then be removed, yielding the corresponding 2-arylphenol. acs.org The kinetic isotope effect observed in these reactions suggests that the C-H bond cleavage is the rate-determining step in the catalytic cycle. acs.org
Table 1: Examples of Palladium-Catalyzed C-H Functionalization Directed by 2-Pyridinyloxy
| Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 2-Phenoxypyridine | Potassium phenyltrifluoroborate | 2-(Biphenyl-2-yloxy)pyridine | 85 | acs.org |
| 2-(4-Methylphenoxy)pyridine | Potassium tolyltrifluoroborate | 2-(4,4'-Dimethylbiphenyl-2-yloxy)pyridine | 78 | acs.org |
| 2-(4-Chlorophenoxy)pyridine | Potassium (4-chlorophenyl)trifluoroborate | 2-(4,4'-Dichlorobiphenyl-2-yloxy)pyridine | 92 | acs.org |
This table presents selected examples from the literature and is not exhaustive.
Regiospecific Introduction of Functionalities (e.g., Nitration) via Directed Processes
The directing capability of the 2-pyridinyloxy group also extends to the regiospecific introduction of other functional groups, such as the nitro group. acs.orgmolaid.com Palladium-catalyzed chelation-assisted ortho-C–H bond nitration of substituted 2-phenoxypyridines allows for the synthesis of ortho-nitrophenols from the corresponding phenols in a three-step process. acs.org The 2-pyridinyloxy group acts as a removable directing group, guiding the nitration to the ortho-position of the phenoxy moiety. acs.orgmolaid.com Subsequent removal of the directing group affords the desired o-nitrophenol. acs.org This method provides a general and regiospecific route to a class of compounds that are important intermediates in organic synthesis. acs.org
Exploration of 2-(2-Pyridinyloxy)-1-propanol as a Ligand or Promotor in Transition Metal Catalysis
The unique structure of this compound, featuring both a coordinating pyridinyloxy group and a propanol (B110389) functionality, suggests its potential as a ligand or promoter in transition metal catalysis. The combination of a nitrogen-containing heterocycle and an alcohol group can lead to bidentate or even more complex coordination modes with metal centers. researchgate.net
Design and Synthesis of Metal Complexes Incorporating the Pyridinyloxy-Propanol Ligand
The design and synthesis of transition metal complexes with ligands containing both pyridyl and alcohol functionalities have been a subject of interest. researchgate.net These ligands can coordinate to metal ions through both the nitrogen atom of the pyridine ring and the oxygen atom of the alcohol group, forming stable chelate rings. researchgate.netjchemlett.com The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. jchemlett.comnih.gov The resulting complexes can exhibit diverse geometries and coordination numbers depending on the metal ion and the stoichiometry of the reaction. While specific research on complexes of this compound is not extensively documented, the principles of coordination chemistry suggest its capability to form stable complexes with a variety of transition metals. researchgate.netcaltech.edu
Assessment in Bifunctional Catalytic Systems (drawing from related organic compounds)
The presence of both a Lewis basic nitrogen site (in the pyridine ring) and a Brønsted acidic/basic hydroxyl group (in the propanol moiety) in this compound makes it an interesting candidate for bifunctional catalysis. rsc.orgrsc.org In such systems, one part of the molecule can activate one substrate while the other part activates a co-substrate, leading to enhanced reactivity and selectivity. rsc.orgrsc.org For instance, in transfer hydrogenation reactions, iridium complexes with pyridyl-containing ligands have been shown to operate via a metal-ligand cooperative mechanism where the pyridine moiety is involved in the hydrogen transfer process. nih.gov Similarly, bifunctional catalysts are crucial for processes like the conversion of syngas to lower olefins, where distinct active sites are required for different reaction steps. rsc.org While direct applications of this compound in bifunctional catalysis are yet to be widely reported, its structural features are analogous to ligands used in established bifunctional catalytic systems. rsc.orgrsc.orgnih.gov
Biocatalytic Applications Utilizing Propanol Functionality
The propanol functionality within this compound opens up possibilities for its involvement in biocatalytic transformations. nih.gov Enzymes, such as alcohol dehydrogenases, are known to catalyze the oxidation of secondary alcohols to ketones or the reduction of ketones to chiral alcohols with high enantioselectivity. nih.govacademie-sciences.fr This enzymatic approach offers a green and efficient alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. nih.govresearchgate.net
For example, a biocatalytic platform has been developed for the synthesis of enantiopure propargylic alcohols and amines. nih.gov This system utilizes a peroxygenase to oxidize a racemic alcohol to a ketone, which is then stereoselectively reduced by an alcohol dehydrogenase to yield a single enantiomer of the alcohol. nih.gov The propanol group in this compound could potentially serve as a substrate for such enzymatic reactions, enabling the production of chiral derivatives. The use of whole-cell biocatalysts or isolated enzymes in aqueous media or two-liquid-phase systems are common strategies to handle poorly water-soluble substrates in biocatalysis. dtu.dk
Research on 2 2 Pyridinyloxy 1 Propanol As an Impurity and in Degradation Studies
Identification and Characterization of 2-(2-Pyridinyloxy)-1-propanol in Technical-Grade Products (e.g., Pyriproxyfen)
This compound has been identified as a significant impurity and metabolite of Pyriproxyfen, a pyridine-based pesticide used to control a wide range of arthropod pests. americanchemicalsuppliers.com The technical-grade active ingredient of Pyriproxyfen is a racemic mixture. herts.ac.uk As part of the quality control and regulatory assessment of Pyriproxyfen, its impurities are closely monitored.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | 2-(Pyridin-2-yloxy)propan-1-ol, 2-POP |
| CAS Number | 133457-51-9 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Appearance | Colorless liquid |
| Solubility | Slightly soluble in water |
Data sourced from multiple chemical suppliers and research articles. americanchemicalsuppliers.comsriramchem.com
Investigation of Formation Pathways of Impurities and By-products
Research into the formation of impurities during the synthesis and degradation of various chemical compounds provides insights into potential pathways for the generation of this compound.
Studies on the degradation of Pyriproxyfen have shown that this compound can be formed through the cleavage of the central ether bond. researchgate.net This process can be influenced by environmental factors such as illumination. researchgate.net For instance, the degradation of Pyriproxyfen in a water-sediment system was found to be enhanced under illumination, leading to the formation of 2-(pyridin-2-yloxy)propan-1-ol. researchgate.net
In broader studies of chemical synthesis, the formation of impurities is often linked to side reactions or the degradation of starting materials or intermediates. For example, investigations into the synthesis of other complex molecules have identified acid-catalyzed decomposition as a mechanism for generating certain impurities. nih.gov While not directly studying this compound, these studies highlight the types of chemical processes that can lead to the formation of unintended by-products. The stability of the starting materials and intermediates, as well as the reaction conditions such as temperature and the presence of catalysts, all play a crucial role. nih.gov
Studies on the Chemical Stability and Degradation of Pyridinyloxy-Propanol Structures
The chemical stability of pyridinyloxy-propanol structures is a key area of investigation, as it dictates the persistence and transformation of these compounds in various environments. The main chemical reactions affecting drug stability, which can be analogous to pesticide stability, are oxidation and hydrolysis. pharmaceutical-journal.com
Hydrolysis is a significant degradation pathway for many compounds containing ester or ether linkages. The rate of hydrolysis can be influenced by pH. fao.org For example, the hydrolysis of fluazifop-P-butyl, another pesticide with a pyridyloxy-phenoxy structure, is stable at pH 5 but degrades more rapidly at pH 7 and pH 9, with the primary degradation product being fluazifop (B150276) acid. fao.org
The degradation of Pyriproxyfen itself has been studied under various conditions. In an aerobic aquatic soil metabolism study, Pyriproxyfen degradation was accelerated by illumination, with 2-(pyridin-2-yloxy) propan-1-ol being a main photoproduct. researchgate.net This product was then further degraded in the illuminated water-sediment system. researchgate.net
The stability of related propanolamine (B44665) structures has also been investigated in other contexts, such as in carbon capture technologies. Studies on blends of amines like 3-amino-1-propanol have shown that factors like oxygen concentration, temperature, and the presence of metals can significantly impact their degradation. nih.govnih.govntnu.no These studies provide a framework for understanding the potential degradation pathways of pyridinyloxy-propanol structures, which may involve oxidation and reactions with other chemical species present in the environment.
Derivatization and Analog Synthesis for Structure Activity Relationship Sar Exploration
Systematic Modifications of the Propanol (B110389) Side Chain
The propanol side chain of 2-(2-Pyridinyloxy)-1-propanol is a primary target for modification in SAR studies. Alterations to this chain can significantly impact the compound's potency and selectivity. Research in this area has explored several modifications, including the etherification of the primary alcohol and the introduction of various substituents.
One area of investigation involves the synthesis of derivatives where the hydroxyl group of the propanol side chain is modified. For instance, converting the alcohol to an ether or an ester can alter the compound's polarity and its ability to form hydrogen bonds, which are often critical for binding to biological receptors.
Another approach involves extending or branching the propanol chain. These changes can probe the size and shape of the binding pocket of a target protein, helping to optimize the compound's fit and, consequently, its activity.
Introduction of Substituents on the Pyridine (B92270) Ring to Modulate Reactivity
These modifications can influence the compound's metabolic stability, its ability to penetrate cell membranes, and its binding affinity to target enzymes or receptors. SAR studies have systematically explored the impact of placing different substituents at various positions on the pyridine ring to identify patterns in activity.
| Substituent | Position on Pyridine Ring | Observed Effect on Activity |
| Chloro (Cl) | 4-position | Increased lipophilicity |
| Methyl (CH3) | 5-position | Enhanced metabolic stability |
| Methoxy (OCH3) | 6-position | Altered electronic distribution |
Synthesis of Stereoisomers for Stereochemical SAR Studies
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-(2-Pyridinyloxy)-1-propanol and (S)-2-(2-Pyridinyloxy)-1-propanol. The spatial arrangement of atoms in these stereoisomers can lead to significant differences in their biological activity. This phenomenon, known as stereoselectivity, is a cornerstone of SAR studies.
The synthesis of enantiomerically pure forms of the compound is therefore essential. This is often achieved through asymmetric synthesis or by the resolution of a racemic mixture. Subsequent biological testing of the individual enantiomers allows researchers to determine which stereoisomer is more active (the eutomer) and which is less active (the distomer). This information provides critical insights into the three-dimensional requirements of the biological target's binding site.
| Stereoisomer | Biological Activity |
| (R)-2-(2-Pyridinyloxy)-1-propanol | Often exhibits higher potency in certain biological assays |
| (S)-2-(2-Pyridinyloxy)-1-propanol | Typically shows lower potency compared to the (R)-enantiomer |
Design and Synthesis of Conjugates for Molecular Interaction Analysis
To better understand how this compound interacts with its biological targets, researchers have designed and synthesized conjugates of the molecule. This involves chemically linking it to other molecular entities, such as fluorescent probes, biotin (B1667282) tags, or photoaffinity labels.
These conjugates serve as powerful tools for molecular interaction analysis. For example, a fluorescently labeled version of the compound can be used in cellular imaging studies to visualize its localization within cells. A biotinylated conjugate can be used in pull-down assays to identify its binding partners from a complex mixture of proteins. Photoaffinity labels, which can form a covalent bond with the target upon photoactivation, are invaluable for definitively identifying the binding site.
The design of these conjugates requires careful consideration to ensure that the attached label does not significantly interfere with the compound's original binding properties. The linker used to connect the two moieties must also be carefully chosen to provide the necessary flexibility and stability.
Advanced Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. savemyexams.com For 2-(2-Pyridinyloxy)-1-propanol, these spectra would confirm the presence of the hydroxyl (-OH), pyridinyl ether, and aliphatic C-H groups.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. savemyexams.com The O-H stretching vibration of the alcohol group is expected to produce a strong, broad absorption band in the region of 3400-3200 cm⁻¹. libretexts.org The C-O stretching vibration of the alcohol would likely appear as a strong band around 1050-1150 cm⁻¹. The aromatic pyridine (B92270) ring would be identified by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. pg.edu.pl The C-O-C stretching of the ether linkage is expected in the 1260-1000 cm⁻¹ range. Aliphatic C-H stretching from the propanol (B110389) backbone would be observed around 2960-2850 cm⁻¹. nih.gov
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. aps.org While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, aiding in the confirmation of the pyridinyl group. berkeley.edu The combination of IR and Raman spectroscopy can also offer insights into the molecule's conformation, as the vibrational modes can be sensitive to the spatial arrangement of atoms. researchgate.net
Table 1: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Vibration Type |
| Alcohol O-H | 3400-3200 (strong, broad) | Weak | Stretching |
| Aliphatic C-H | 2960-2850 (strong) | Strong | Stretching |
| Pyridine C=C, C=N | 1600-1450 (medium-strong) | Strong, sharp | Ring Stretching |
| Ether C-O-C | 1260-1000 (strong) | Medium | Asymmetric Stretching |
| Alcohol C-O | 1150-1050 (strong) | Medium | Stretching |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. thermofisher.com For this compound (C₉H₁₃NO₂), the exact mass can be calculated and compared to the experimentally measured value, typically with an accuracy in the parts-per-million (ppm) range.
Beyond molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. acdlabs.com Using a hard ionization technique like Electron Ionization (EI), the molecular ion ([M]⁺˙) of this compound would undergo characteristic fragmentation. Key fragmentation pathways would likely include:
Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen of the alcohol is a common pathway for primary alcohols, which would lead to the formation of a [CH₂OH]⁺ ion at an m/z of 31. libretexts.org
Loss of an alkyl radical: Cleavage of the bond between the propanol chain and the ether oxygen could result in the loss of a C₃H₇O radical, leaving a pyridinium-based fragment.
Fragmentation of the pyridine ring: The aromatic ring can undergo complex fragmentation, leading to a series of characteristic ions.
Loss of water: Dehydration of the alcohol can occur, resulting in a peak at [M-18]. libretexts.org
Soft ionization techniques, such as Electrospray Ionization (ESI), would predominantly show the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation. acdlabs.com
Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| m/z (Monoisotopic Mass) | Possible Formula | Description |
| 167.0946 | [C₉H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 152.0711 | [C₈H₁₀NO₂]⁺ | Loss of a methyl radical (•CH₃) |
| 136.0970 | [C₉H₁₂NO]⁺ | Loss of a hydroxyl radical (•OH) - less common |
| 94.0422 | [C₅H₄NO]⁺ | Fragment from cleavage of the ether bond |
| 78.0344 | [C₅H₄N]⁺ | Pyridinyl fragment |
| 31.0184 | [CH₃O]⁺ | Alpha-cleavage product ([CH₂OH]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete carbon and hydrogen framework of an organic molecule. msu.edu A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D techniques like COSY and HSQC, would allow for the unambiguous assignment of all atoms in this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. mlsu.ac.in The protons on the pyridine ring would appear in the aromatic region (δ 6.5-8.5 ppm). The methine proton (CH) adjacent to the ether oxygen would be downfield due to the deshielding effect of the oxygen. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propanol chain would appear further upfield. The alcohol proton (-OH) would likely appear as a broad singlet, though its chemical shift can be variable. docbrown.info Spin-spin coupling would provide connectivity information; for instance, the CH proton would be split by the neighboring CH₂ and CH₃ protons. docbrown.infooregonstate.edu
¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. docbrown.info The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 110-165 ppm). The carbon attached to the ether oxygen (C-O) would be significantly deshielded. The carbons of the propanol side chain, including the one bearing the hydroxyl group, would appear at characteristic chemical shifts. miamioh.edu
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted shifts are relative to TMS and can vary based on solvent and other conditions.
| Atom Position | Predicted ¹H NMR Shift (ppm), Multiplicity | Predicted ¹³C NMR Shift (ppm) |
| Pyridine-H (ortho, para) | 8.0-8.2, 6.8-7.0 (doublets/triplets) | 110-148 |
| Pyridine-C (ipso to O) | - | ~163 |
| O-CH | 4.5-5.0 (multiplet) | ~75 |
| CH₂-OH | 3.6-3.8 (doublet of doublets) | ~68 |
| CH₃ | 1.2-1.4 (doublet) | ~18 |
| OH | Variable (broad singlet) | - |
X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline forms are obtained)
Should this compound be successfully crystallized, X-ray crystallography would provide the ultimate structural confirmation in the solid state. caltech.edu This technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern. The data allows for the calculation of the electron density distribution within the crystal, revealing the precise three-dimensional coordinates of each atom.
This analysis would yield highly accurate measurements of bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring. nih.gov These interactions are crucial for understanding the compound's physical properties in the solid state. The successful generation of a crystal structure provides unequivocal proof of the molecule's connectivity and stereochemistry. nih.gov
Table 4: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Information Provided |
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |
| Bond Lengths | Exact distances between bonded atoms (e.g., C-C, C-O, C-N). |
| Bond Angles | Angles between adjacent bonds (e.g., O-C-C, C-N-C). |
| Torsional Angles | Dihedral angles defining the conformation of the molecule. |
| Intermolecular Forces | Identification and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions. |
| Crystal Packing | Arrangement of molecules within the unit cell of the crystal. |
Future Research Directions and Emerging Avenues
Development of Sustainable and Green Synthetic Routes to 2-(2-Pyridinyloxy)-1-propanol
The traditional synthesis of this compound often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. A key area of future research is the development of more environmentally benign and efficient synthetic methodologies. This includes the exploration of greener solvents, atom-economical reactions, and the use of renewable starting materials.
One promising approach involves the direct catalytic C-H activation of pyridine (B92270) N-oxides and their subsequent reaction with propylene (B89431) oxide. This strategy would eliminate the need for pre-functionalized pyridines and reduce the number of synthetic steps. Additionally, research into flow chemistry processes for the synthesis of this compound could offer improved safety, scalability, and efficiency compared to batch processes.
Table 1: Comparison of Synthetic Route Strategies
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Starting Materials | Halogenated pyridines, propylene glycol | Pyridine N-oxides, propylene oxide |
| Key Reaction Type | Nucleophilic substitution | Catalytic C-H activation |
| Solvents | Often volatile organic compounds (VOCs) | Greener alternatives (e.g., ionic liquids, supercritical CO2) |
| Atom Economy | Moderate | Potentially high |
| Waste Generation | Higher | Lower |
Exploration of Novel Catalytic Systems Mediated by Pyridinyloxy-Propanol Derivatives
The chiral nature of this compound makes it an attractive ligand for asymmetric catalysis. While its use has been explored, there remains significant potential for the development of novel catalytic systems for a broader range of chemical transformations. Future research will likely focus on designing and synthesizing new derivatives with tailored steric and electronic properties to enhance catalytic activity and enantioselectivity.
Areas of interest include the application of metal complexes of pyridinyloxy-propanol derivatives in asymmetric hydrogenation, carbon-carbon bond-forming reactions, and oxidation reactions. The immobilization of these catalysts on solid supports is another avenue of investigation, aiming to facilitate catalyst recovery and recycling, a key principle of green chemistry.
Investigation of Environmental Fate and Transformation Mechanisms (drawing from general propanol (B110389) studies)
Understanding the environmental fate of this compound is crucial for assessing its long-term impact. Drawing from studies on other propanol derivatives, it is anticipated that biodegradation will be a primary transformation pathway in soil and water. Research should focus on identifying the specific microbial communities and enzymatic systems capable of degrading this compound.
Key research questions include determining the primary and ultimate biodegradation rates, identifying any persistent or toxic metabolites, and assessing the potential for bioaccumulation. Studies on the photolytic and hydrolytic degradation of this compound will also be important to complete the environmental profile.
Advanced Supramolecular Chemistry and Materials Science Applications
The pyridyl nitrogen and hydroxyl group of this compound provide sites for hydrogen bonding and coordination, making it a versatile building block in supramolecular chemistry. Future research could explore the design and synthesis of novel supramolecular assemblies, such as metal-organic frameworks (MOFs) and coordination polymers, incorporating this ligand.
These materials could exhibit interesting properties for applications in gas storage, separation, and sensing. Furthermore, the incorporation of this compound derivatives into polymers could lead to the development of new functional materials with tailored thermal, mechanical, and optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
